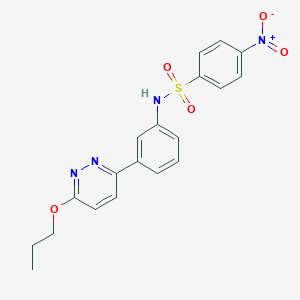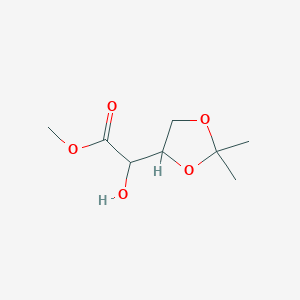![molecular formula C13H11N3O2 B2624076 N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine CAS No. 10173-60-1](/img/structure/B2624076.png)
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine, commonly known as NBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBD is a fluorescent molecule that has been used as a probe for studying different biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics.
Aplicaciones Científicas De Investigación
NBD has a wide range of applications in scientific research. One of the most significant applications of NBD is as a fluorescent probe for studying protein-protein interactions. By labeling proteins with NBD, researchers can track the movement and interaction of proteins in real-time. NBD has also been used to study enzyme activity, as it can bind to the active site of enzymes and provide information about their activity levels.
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also interact with various biological targets.
Mode of Action
It’s known that nitrophenyl derivatives can undergo redox reactions . In this process, the nitro group of the compound may be reduced, leading to changes in the target molecules.
Biochemical Pathways
It’s known that nitrophenyl derivatives can influence various biological activities , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic profiles , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also have favorable ADME properties.
Result of Action
Similar compounds have shown good antioxidant activity , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using NBD in lab experiments is its high sensitivity and specificity. NBD can detect even small changes in protein-protein interactions and enzyme activity, making it a valuable tool for studying biological processes. However, one of the limitations of NBD is that it can only be used in vitro and cannot be used in vivo due to its fluorescent properties.
Direcciones Futuras
There are several future directions for the use of NBD in scientific research. One potential application is in the study of membrane dynamics, as NBD can be used to label lipids and provide information about their movement and interaction within the membrane. Additionally, NBD can be used to study the conformational changes of proteins, providing valuable information about protein structure and function. Another potential future direction is the development of new fluorescent probes based on the structure of NBD, with improved sensitivity and specificity for studying biological processes.
Conclusion:
In conclusion, N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine is a valuable tool for studying various biological processes. Its fluorescent properties make it a sensitive and specific probe for studying protein-protein interactions and enzyme activity. While it has some limitations, NBD has significant potential for future applications in scientific research.
Métodos De Síntesis
The synthesis of NBD involves the reaction between 2-nitrobenzaldehyde and 1,2-phenylenediamine in the presence of a catalyst. The reaction results in the formation of N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine as a yellow crystalline solid with a high yield. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
2-[(2-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16(17)18/h1-9H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQBWYVTOURRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

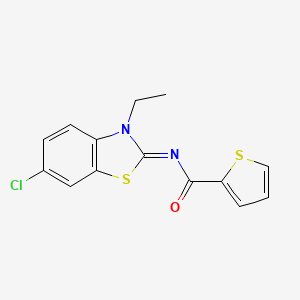
![(4-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2623995.png)
![diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate](/img/structure/B2623996.png)
![N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline](/img/structure/B2623997.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2623998.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
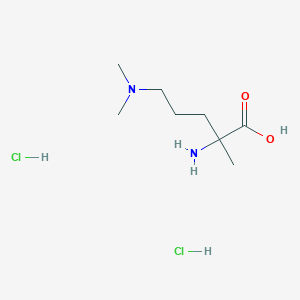
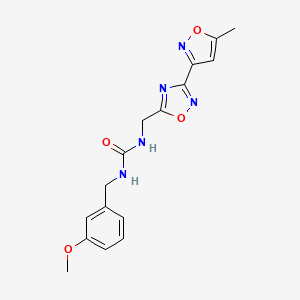

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)
